REACTION_SMILES
|
[BH4-:41].[CH3:43][OH:44].[CH:1]1([NH:2][C:3](=[O:4])[c:5]2[cH:6][cH:7][c:8]([CH3:9])[cH:10][c:11]2[NH:12][C:13](=[O:14])[c:15]2[cH:16][cH:17][c:18]([O:21][CH:22]([CH3:23])[c:24]3[n:25][cH:26][cH:27][cH:28][cH:29]3)[cH:19][cH:20]2)[CH2:30][CH2:31]1.[Na+:42].[n:32]1[cH:33][cH:34][cH:35][cH:36][c:37]1[C:38](=[O:39])[CH3:40]>>[OH:21][CH:22]([CH3:23])[c:24]1[n:25][cH:26][cH:27][cH:28][cH:29]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[BH4-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
Cc1ccc(C(=O)NC2CC2)c(NC(=O)c2ccc(OC(C)c3ccccn3)cc2)c1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccc(C(=O)NC2CC2)c(NC(=O)c2ccc(OC(C)c3ccccn3)cc2)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)c1ccccn1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(O)c1ccccn1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[BH4-:41].[CH3:43][OH:44].[CH:1]1([NH:2][C:3](=[O:4])[c:5]2[cH:6][cH:7][c:8]([CH3:9])[cH:10][c:11]2[NH:12][C:13](=[O:14])[c:15]2[cH:16][cH:17][c:18]([O:21][CH:22]([CH3:23])[c:24]3[n:25][cH:26][cH:27][cH:28][cH:29]3)[cH:19][cH:20]2)[CH2:30][CH2:31]1.[Na+:42].[n:32]1[cH:33][cH:34][cH:35][cH:36][c:37]1[C:38](=[O:39])[CH3:40]>>[OH:21][CH:22]([CH3:23])[c:24]1[n:25][cH:26][cH:27][cH:28][cH:29]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[BH4-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
Cc1ccc(C(=O)NC2CC2)c(NC(=O)c2ccc(OC(C)c3ccccn3)cc2)c1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccc(C(=O)NC2CC2)c(NC(=O)c2ccc(OC(C)c3ccccn3)cc2)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)c1ccccn1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(O)c1ccccn1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[BH4-:41].[CH3:43][OH:44].[CH:1]1([NH:2][C:3](=[O:4])[c:5]2[cH:6][cH:7][c:8]([CH3:9])[cH:10][c:11]2[NH:12][C:13](=[O:14])[c:15]2[cH:16][cH:17][c:18]([O:21][CH:22]([CH3:23])[c:24]3[n:25][cH:26][cH:27][cH:28][cH:29]3)[cH:19][cH:20]2)[CH2:30][CH2:31]1.[Na+:42].[n:32]1[cH:33][cH:34][cH:35][cH:36][c:37]1[C:38](=[O:39])[CH3:40]>>[OH:21][CH:22]([CH3:23])[c:24]1[n:25][cH:26][cH:27][cH:28][cH:29]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[BH4-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
Cc1ccc(C(=O)NC2CC2)c(NC(=O)c2ccc(OC(C)c3ccccn3)cc2)c1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccc(C(=O)NC2CC2)c(NC(=O)c2ccc(OC(C)c3ccccn3)cc2)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)c1ccccn1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(O)c1ccccn1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |